
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is an organic compound that belongs to the class of nitrodienamines. This compound is characterized by the presence of a nitro group and a butadiene moiety attached to an aniline ring, with two methyl groups on the nitrogen atom. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline can be achieved through a one-step protocol involving the reaction of N,N-dimethylaniline with nitroacetaldehyde potassium salt and 3-aminocrotonates . This method yields the desired product in varying efficiencies depending on the specific conditions and substrates used. The reaction typically proceeds under mild conditions, with the temperature and solvent choice playing crucial roles in optimizing the yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates and products.
Substitution: The aniline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride for reduction reactions. Oxidizing agents such as potassium permanganate and chromium trioxide are used for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N,N-dimethyl-4-(4-aminobuta-1,3-dien-1-yl)aniline, while oxidation can lead to the formation of various oxidized intermediates.
Scientific Research Applications
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(4-nitrobuta-1,3-dien-1-yl)aniline: Similar structure but with the nitro group at a different position.
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene: Lacks the aniline nitrogen, affecting its reactivity and applications.
Uniqueness
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
63944-07-0 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-nitrobuta-1,3-dienyl)aniline |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)12-8-6-11(7-9-12)5-3-4-10-14(15)16/h3-10H,1-2H3 |
InChI Key |
OFBFXZANXUICLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
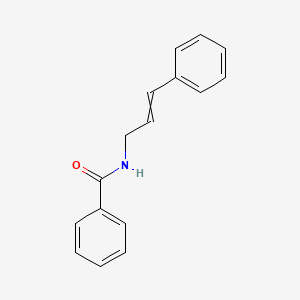
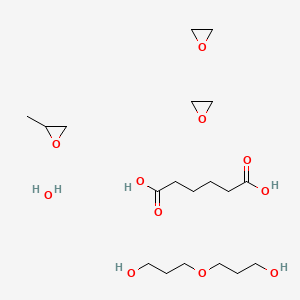
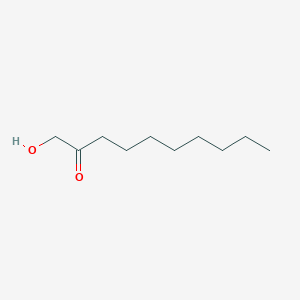
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
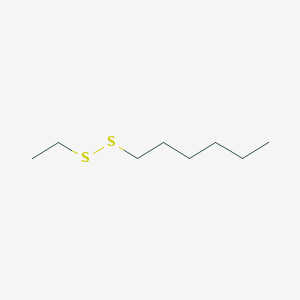
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
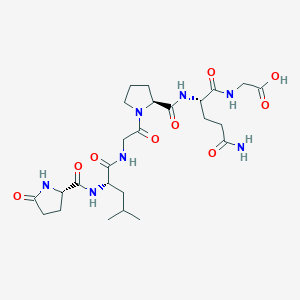
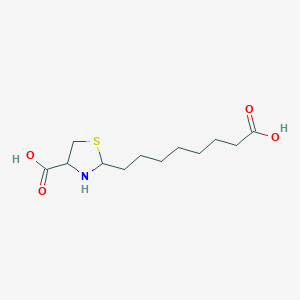
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)
